molecular formula C22H29N3O3 B1360157 Phenol, 2,4-bis(1,1-dimethylpropyl)-6-[(2-nitrophenyl)azo]- CAS No. 52184-19-7

Phenol, 2,4-bis(1,1-dimethylpropyl)-6-[(2-nitrophenyl)azo]-

Cat. No. B1360157
CAS RN: 52184-19-7
M. Wt: 383.5 g/mol
InChI Key: HHUOYYNHGMRSIF-UHFFFAOYSA-N
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Description

Phenol, 2,4-bis(1,1-dimethylpropyl)-6-[(2-nitrophenyl)azo]- is a complex organic compound. It has been identified as an active compound for antifungal activity from Pseudomonas fluorescens TL-1 .

Scientific Research Applications

1. Anti-Cancer Applications

Phenol derivatives have been studied for their potential in cancer treatment. For instance, a study synthesized Schiff bases similar to Phenol, 2,4-bis(1,1-dimethylpropyl)-6-[(2-nitrophenyl)azo]- and found them to exhibit high inhibition activities on breast cancer cells, suggesting their potential as novel anti-cancer drugs (Grafa & Ali, 2022).

2. Environmental Impact Studies

Research has been conducted on the environmental presence and impact of phenol derivatives. A study identified and quantified 4-cumylphenol and 2,4-bis-(dimethylbenzyl)phenol, which are structurally related to Phenol, 2,4-bis(1,1-dimethylpropyl)-6-[(2-nitrophenyl)azo]-, in prawns, highlighting their potential environmental effects (Zuo & Zhu, 2014).

3. Synthesis and Characterization of Novel Compounds

Several studies focus on the synthesis and characterization of novel compounds derived from phenol structures. For instance, novel azo-containing complexes were synthesized and characterized, demonstrating their potential for various applications in chemical research (Visentin, Ferreira, Bordinhão, & Filgueiras, 2010).

Safety And Hazards

The safety assessment of a similar compound, phosphorous acid, mixed 2,4-bis(1,1-dimethylpropyl)phenyl and 4-(1,1-dimethylpropyl)phenyl triesters, has been conducted. It was found that the substance and its oxidation products are not genotoxic. A new toxicokinetic study supports the consideration that the substance does not raise concern for accumulation .

properties

IUPAC Name

2,4-bis(2-methylbutan-2-yl)-6-[(2-nitrophenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-7-21(3,4)15-13-16(22(5,6)8-2)20(26)18(14-15)24-23-17-11-9-10-12-19(17)25(27)28/h9-14,26H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUOYYNHGMRSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C(=C1)N=NC2=CC=CC=C2[N+](=O)[O-])O)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1028025, DTXSID60860642
Record name Phenol, 2,4-bis(1,1-dimethylpropyl)-6-[(2-nitrophenyl)azo]-
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Record name 2,4-Bis(2-methylbutan-2-yl)-6-[(2-nitrophenyl)diazenyl]phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2,4-bis(1,1-dimethylpropyl)-6-[(2-nitrophenyl)azo]-

CAS RN

52184-19-7
Record name 2,4-Bis(1,1-dimethylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-2'-hydroxy-3',5'-bis(tert-amyl)azobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-bis(1,1-dimethylpropyl)-6-[2-(2-nitrophenyl)diazenyl]-
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Record name Phenol, 2,4-bis(1,1-dimethylpropyl)-6-[(2-nitrophenyl)azo]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(2-nitrophenyl)azo]-2,4-di-tert-pentylphenol
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Record name 2-NITRO-2'-HYDROXY-3',5'-BIS(TERT-AMYL)AZOBENZENE
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Synthesis routes and methods

Procedure details

97% sodium hydroxide 8.2 g was added and dissolved in a mixture of methanol 60 ml and water 20 ml. 2-nitro-4-chloro-2'-hydroxy-3'-t-butyl-5'-methylazobenzene 11.6 g was then added to the resultant solution at 50° to 60° C. over 30 minutes while stirring, and thereafter 2,3-dichloro-1,4-naphthoquinone 0.3 g and 9-fluorenone 0.4 g were added to the solution. Glucose 8 g was then added to the resultant mixture at 40° to 50° C. over two hours, and the mixture was stirred for one hour at the same temperature. As this result, almost all of the azobenzene disappeared to produce 2-(2-hydroxy-3-t-butyl-5-methylphenyl)-5-chlorobenzotriazole-N-oxide, thus Process (b) being completed.
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
reactant
Reaction Step Four
Quantity
0.4 g
Type
reactant
Reaction Step Four
Quantity
8 g
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E PROTECTION - Hand, 2005 - cybercemetery.unt.edu
The Toxic Substances Control Act (TSCA) Interagency Testing Committee (ITC) transmitted its 56th ITC Report to the Administrator of EPA on September 15, 2005. In the 56th ITC Report…
Number of citations: 39 cybercemetery.unt.edu

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